![molecular formula C6HBrClFN2 B13973092 5-Bromo-6-chloro-3-fluoropicolinonitrile](/img/structure/B13973092.png)
5-Bromo-6-chloro-3-fluoropicolinonitrile
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Overview
Description
5-Bromo-6-chloro-3-fluoropicolinonitrile is a halogenated heterocyclic compound with the molecular formula C6H2BrClFN2. This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-fluoropicolinonitrile typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-fluoropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-fluoropicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Bromo-6-chloro-3-fluoropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropicolinonitrile: Similar in structure but lacks the chlorine atom.
6-Chloro-3-fluoropicolinonitrile: Similar but lacks the bromine atom.
5-Bromo-6-chloronicotinonitrile: Similar but lacks the fluorine atom.
Uniqueness
5-Bromo-6-chloro-3-fluoropicolinonitrile is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the picolinonitrile ring. This unique combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
5-Bromo-6-chloro-3-fluoropicolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C6H3BrClFN2
Molecular Weight : 221.46 g/mol
CAS Number : 22906331
The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its reactivity and potential biological effects.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression, particularly Raf kinases. These kinases play crucial roles in cell signaling pathways that regulate cell division and survival. The inhibition of these pathways can lead to reduced tumor growth and proliferation in various cancer types.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
-
Anticancer Activity :
- The compound has shown efficacy against various cancer cell lines by inhibiting Raf kinase activity, which is implicated in several malignancies including melanoma and breast cancer .
- In vitro studies demonstrated that it can effectively reduce cell viability in BRaf wild-type and mutant KRas tumors, suggesting its potential as a therapeutic agent for these conditions .
- Antiviral Properties :
Case Study 1: Cancer Treatment
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a Raf kinase inhibitor. Researchers found that this compound effectively inhibited cell proliferation in various cancer cell lines, demonstrating a significant reduction in tumor size in xenograft models. The study highlighted the compound's low toxicity profile compared to existing treatments, making it a promising candidate for further development .
Case Study 2: Antiviral Activity
In another investigation focusing on dengue virus, the compound was tested on human primary monocyte-derived dendritic cells (MDDCs). The results indicated potent antiviral activity without significant cytotoxicity, suggesting its potential role in treating viral infections through selective kinase inhibition .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C6HBrClFN2 |
---|---|
Molecular Weight |
235.44 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6HBrClFN2/c7-3-1-4(9)5(2-10)11-6(3)8/h1H |
InChI Key |
SHHHBQAOPMNCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)C#N)F |
Origin of Product |
United States |
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